Welcome to the BenchChem Online Store!
molecular formula C11H20N2O B8786788 1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine

1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine

Cat. No. B8786788
M. Wt: 196.29 g/mol
InChI Key: VNXBMAJAOYPLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07423050B2

Procedure details

Add oxalyl chloride (5.08 mL, 0.058 mol) dropwise to a suspension of 1-methyl-4-carboxypiperidine HCl (10 g, 0.056 mol) in THF (100 mL) in the presence of a catalytic amount of DMF (0.1 mL) at room temperature. Stir for 1 hr. and then heat the mixture at reflux until gas emission stops (about 1 hr.). Cool the white suspension to 5° C. and add a solution of pyrrolidine (7.92 g, 0.111 mol) and triethylamine (16.9 g, 0.167 mol) dropwise over 30 min at a temperature between 5 and 13° C. Stir the suspension for 30 min. at 10° C. and then warm to room temperature. Quench the reaction mixture by adding 30% NaOH (20 mL, 0.2 mol) and water (10 mL). Decant the aqueous layer and extract with THF (200 mL). Combine the organic layers, dry over Na2CO3, and evaporate under vacuum at 40° C. Solubilize the resulting oil in cyclohexane (200 mL). Evaporate under reduced pressure at 40° C. to give a white solid (11 g). Heat the white solid (11 g) under reflux in cyclohexane (50 mL) untill completely dissolved. Cool the solution to room temperature and stir at room temperature for 2 hr. Filter the suspension wash the crystals with cyclohexane (10 mL). Dry the white crystals under reduced pressure at 40° C. to provide the title intermediate (7.76 g, 75% yield).
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two
Quantity
7.92 g
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.Cl.[CH3:8][N:9]1[CH2:14][CH2:13][CH:12]([C:15]([OH:17])=O)[CH2:11][CH2:10]1.[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.C(N(CC)CC)C.[OH-].[Na+]>C1COCC1.O.CN(C=O)C>[CH3:8][N:9]1[CH2:10][CH2:11][CH:12]([C:15]([N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)=[O:17])[CH2:13][CH2:14]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5.08 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CN1CCC(CC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.92 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
16.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and then heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until gas emission
CUSTOM
Type
CUSTOM
Details
(about 1 hr.)
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir the suspension for 30 min. at 10° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature
CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture
CUSTOM
Type
CUSTOM
Details
Decant the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extract with THF (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over Na2CO3
CUSTOM
Type
CUSTOM
Details
evaporate under vacuum at 40° C
CUSTOM
Type
CUSTOM
Details
Evaporate under reduced pressure at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(CC1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.